molecular formula C14H9ClN2O2 B12118948 Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]- CAS No. 1152513-73-9

Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-

Cat. No.: B12118948
CAS No.: 1152513-73-9
M. Wt: 272.68 g/mol
InChI Key: MKLDARAGVFHTQL-UHFFFAOYSA-N
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Description

Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]- is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]- typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then reacted with cyanogen bromide to yield 4-chlorophenyl-1,2,4-oxadiazole. Finally, the oxadiazole is coupled with phenol under suitable conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]- can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the oxadiazole ring can participate in various chemical interactions. These interactions can affect biological pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]-
  • Phenol, 3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-

Uniqueness

Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]- is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds with different substituents .

Properties

CAS No.

1152513-73-9

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenol

InChI

InChI=1S/C14H9ClN2O2/c15-11-6-4-9(5-7-11)14-16-13(17-19-14)10-2-1-3-12(18)8-10/h1-8,18H

InChI Key

MKLDARAGVFHTQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NOC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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